

# Spectroscopic Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview

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## Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylphenol

Cat. No.: B1296560

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## Introduction

**4-Methoxy-2,3,6-trimethylphenol** is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data and outlines general experimental protocols for its analysis.

Important Note: Extensive searches for experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **4-Methoxy-2,3,6-trimethylphenol** have not yielded any specific results in the public domain. The compound has been identified as a component in the methanolic extract of *Nigella sativa* seeds through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, indicating that mass spectrometric data exists in that context, though the specific fragmentation pattern is not readily available.

In the absence of data for the target compound, this guide presents the available mass spectrometry data for a closely related isomer, 3-Methoxy-2,4,6-trimethylphenol, to provide an illustrative example of the expected mass spectrometric behavior.

## Mass Spectrometry Data of an Isomer: 3-Methoxy-2,4,6-trimethylphenol

The following table summarizes the mass spectrometry data for 3-Methoxy-2,4,6-trimethylphenol, which can serve as a reference for the analysis of related isomers.

| Property            | Value  |
|---------------------|--|
| Molecular Formula   | C <sub>10</sub> H <sub>14</sub> O <sub>2</sub> |
| Molecular Weight    | 166.22 g/mol                                   |
| Mass Spectrum (m/z) | Top Peak: 166                                  |
| Second Highest: 151 |  |
| Third Highest: 121  |  |

## Experimental Protocols

While specific experimental details for the acquisition of the above data are not provided in the source, a general protocol for obtaining mass spectrometry data for a phenolic compound like **4-Methoxy-2,3,6-trimethylphenol** is as follows:

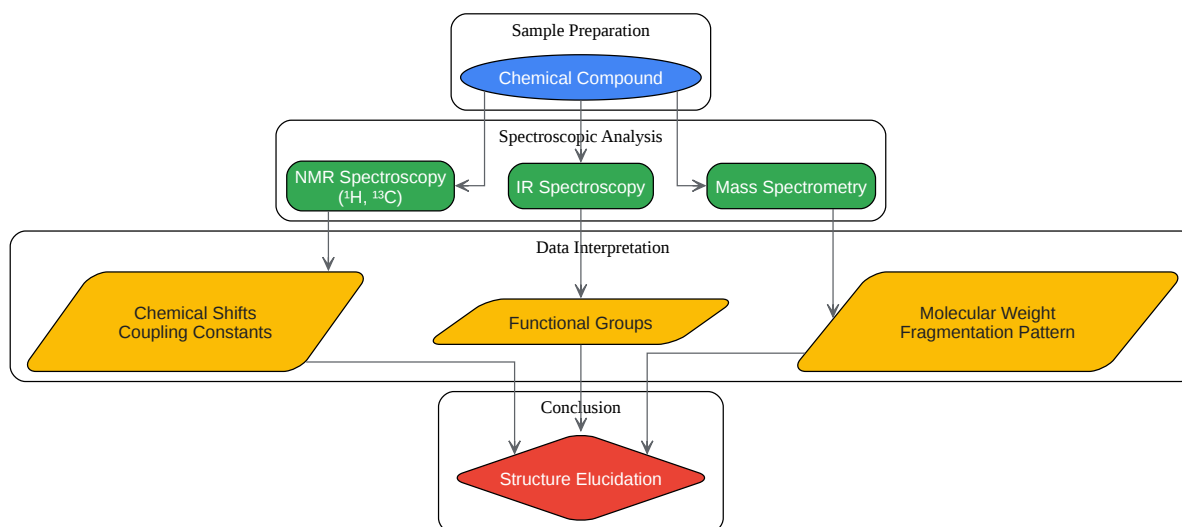
### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
- **Injection:** A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$ , generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.



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## Spectroscopic Analysis Workflow

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